8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Overview
Description
The compound appears to contain several functional groups and structural features, including a 2-oxa-5-azabicyclo[2.2.1]heptane group and a 1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one group. These groups are likely to confer specific chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It appears to contain a bicyclic structure (2-oxa-5-azabicyclo[2.2.1]heptane), which consists of two fused rings, one of which contains an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the functional groups present. For example, the sulfonyl group (-SO2-) is typically a good leaving group, so it might be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bicyclic structure and the sulfonyl group could affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis Techniques
The compound 8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one belongs to a class of compounds that can be synthesized through various innovative techniques. One notable method involves the intramolecular hetero Diels-Alder (Povarov) approach, which has been applied in the synthesis of complex alkaloids like luotonin A and camptothecin. This method demonstrates the utility of coupling anilines with N-propargylic substituted heterocyclic aldehydes, showcasing the versatility in synthesizing pyrrolo[3,4-b]quinolines and highlighting its relevance in the synthesis of pharmacologically significant compounds (H. Twin & R. Batey, 2004).
Potential Pharmacological Applications
Compounds structurally related to this compound have shown promise in various pharmacological applications. For instance, derivatives have been designed with potent antibacterial activities against respiratory pathogens, including both gram-positive and gram-negative bacteria, showcasing the potential for the development of new antibacterial agents (T. Odagiri et al., 2013). Similarly, novel derivatives have been synthesized as potent and selective serotonin 5-HT4 receptor agonists, indicating potential applications in treating gastrointestinal dysfunctions (M. Suzuki et al., 2001).
Antimicrobial and Anticancer Properties
Further research into the structural analogs of this compound has led to the discovery of derivatives with significant antimicrobial and anticancer activities. These findings underscore the potential of such compounds in the development of new therapeutic agents targeting a range of diseases. For example, novel quinolone antibacterials with bridged bicyclic analogues have been evaluated for their efficacy against various bacterial strains, demonstrating the adaptability of these structures in drug design (J. Kiely et al., 1991). Additionally, tetracyclic quinoxaline derivatives have been identified as multifunctional drug candidates with good oral bioavailability and antipsychotic efficacy, illustrating the broad spectrum of potential pharmacological applications (Peng Li et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as acetylcholine receptors .
Mode of Action
Tropane alkaloids typically act as competitive antagonists at their target receptors, preventing the binding of endogenous ligands and thereby modulating the activity of these receptors .
Biochemical Pathways
Tropane alkaloids are known to affect thecholinergic system . By acting as antagonists at acetylcholine receptors, they can modulate the transmission of nerve impulses in this system, potentially affecting a wide range of physiological processes.
Pharmacokinetics
The presence of a2-oxa-5-azabicyclo[2.2.1]heptane core in the molecule suggests that it may have similar ADME properties to other compounds with this structure .
Result of Action
These could include modulation of neurotransmission in the cholinergic system, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .
Properties
IUPAC Name |
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-15-2-1-10-5-14(6-11-3-4-17(15)16(10)11)23(20,21)18-8-13-7-12(18)9-22-13/h5-6,12-13H,1-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHZFCVXSAXHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC5CC4CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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